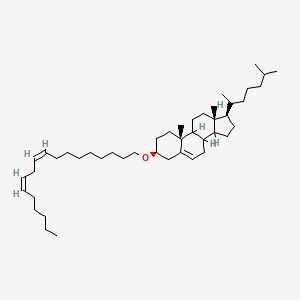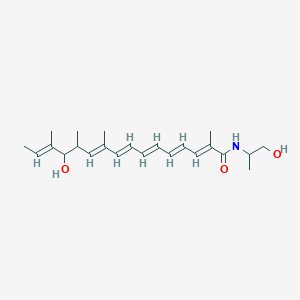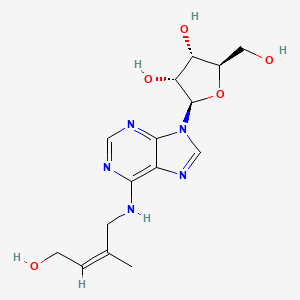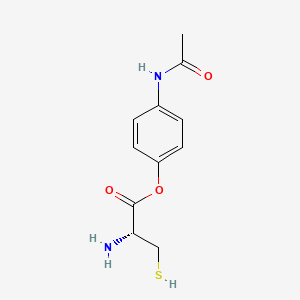
3-tert-Butoxy-N-methylmorphinan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butoxy-N-methylmorphinan: is a synthetic morphinan derivative with the chemical formula C21H31NO and a molecular weight of 313.48 g/mol . It is known for its potent analgesic properties and is structurally related to other opioid compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxy-N-methylmorphinan typically involves the alkylation of levorphanol with tert-butyl groups. The reaction conditions often require the use of strong bases and specific solvents to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-tert-Butoxy-N-methylmorphinan can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-tert-Butoxy-N-methylmorphinan is used as a reference compound in the study of opioid receptor interactions and the development of new analgesics .
Biology: In biological research, it is used to study the effects of opioids on cellular signaling pathways and receptor binding .
Medicine: Clinically, it is investigated for its potential use in pain management and as a treatment for opioid addiction .
Industry: In the pharmaceutical industry, it serves as a precursor for the synthesis of other opioid derivatives and as a standard for quality control in drug manufacturing .
Wirkmechanismus
3-tert-Butoxy-N-methylmorphinan exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to the inhibition of pain signals. The compound also interacts with kappa and delta opioid receptors, contributing to its analgesic properties . The binding of this compound to these receptors results in the activation of intracellular signaling pathways that modulate pain perception .
Vergleich Mit ähnlichen Verbindungen
Levorphanol: A potent opioid analgesic with similar structural features but lacks the tert-butyl group.
Butorphanol: Another morphinan derivative with mixed agonist-antagonist properties at opioid receptors.
Morphine: A naturally occurring opioid with a different structural framework but similar analgesic effects.
Uniqueness: 3-tert-Butoxy-N-methylmorphinan is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and potentially its ability to cross the blood-brain barrier. This structural modification may result in altered pharmacokinetic properties and improved analgesic efficacy compared to its analogs .
Eigenschaften
CAS-Nummer |
50299-98-4 |
|---|---|
Molekularformel |
C21H31NO |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
(1R,9R,10R)-17-methyl-4-[(2-methylpropan-2-yl)oxy]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C21H31NO/c1-20(2,3)23-16-9-8-15-13-19-17-7-5-6-10-21(17,18(15)14-16)11-12-22(19)4/h8-9,14,17,19H,5-7,10-13H2,1-4H3/t17-,19+,21+/m0/s1 |
InChI-Schlüssel |
HWTLPRHSBYNYIX-FBBABVLZSA-N |
SMILES |
CC(C)(C)OC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Isomerische SMILES |
CC(C)(C)OC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3C)C=C1 |
Kanonische SMILES |
CC(C)(C)OC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Synonyme |
3-O-tert-butyllevorphanol 3-tert-butoxy-N-methylmorphinan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















